molecular formula C18H21F2N5O3 B6926457 N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide

N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide

Cat. No.: B6926457
M. Wt: 393.4 g/mol
InChI Key: KTACZYJWUIIZKR-UHFFFAOYSA-N
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Description

N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide is a complex organic compound that features a triazole ring, a benzamide moiety, and a difluoromethoxy group

Properties

IUPAC Name

N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O3/c19-17(20)28-14-9-5-4-8-13(14)16(27)21-10-15(26)23-18-22-11-25(24-18)12-6-2-1-3-7-12/h4-5,8-9,11-12,17H,1-3,6-7,10H2,(H,21,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTACZYJWUIIZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC(=N2)NC(=O)CNC(=O)C3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the appropriate benzoyl chloride with an amine.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is typically introduced via a nucleophilic substitution reaction using difluoromethyl ethers.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the benzamide and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

    Benzamide Derivatives: Benzamide compounds are widely studied for their potential therapeutic effects, particularly in the treatment of psychiatric disorders and cancer.

    Difluoromethoxy Compounds: The difluoromethoxy group is often used to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Uniqueness

N-[2-[(1-cyclohexyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-2-(difluoromethoxy)benzamide is unique due to the combination of its structural features, which may confer specific biological activities and physicochemical properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.

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